molecular formula C19H16N2Na2O7S2 B8220662 disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate

disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate

Cat. No.: B8220662
M. Wt: 494.5 g/mol
InChI Key: IZJTYWDKWZYJNW-LUUCHEBKSA-L
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Description

Disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a naphthalene core substituted with sulfonate groups and a hydrazinylidene moiety. This compound is often used in organic synthesis and the dye industry due to its stability and reactivity .

Scientific Research Applications

Disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate typically involves the reaction of 2,7-naphthalenedisulfonic acid with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate involves its interaction with various molecular targets and pathways. The compound’s hydrazinylidene moiety allows it to form stable complexes with metal ions, which can catalyze various biochemical reactions. Additionally, the sulfonate groups enhance its solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate is unique due to its hydrazinylidene moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and other reactive species .

Properties

IUPAC Name

disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S2.2Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;;/h4-9,20H,1-3H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b21-18-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJTYWDKWZYJNW-LUUCHEBKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NN=C2C3=C(C=C(C=C3)S(=O)(=O)[O-])C=C(C2=O)S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)N/N=C\2/C3=C(C=C(C=C3)S(=O)(=O)[O-])C=C(C2=O)S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate
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disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate
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disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate
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disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate
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disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate
Reactant of Route 6
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disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate

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